Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)-
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Overview
Description
Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)- is an organic compound with a complex structure It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the 4-position and a 4-methyl-3-pentenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzaldehyde is reacted with 4-methoxy-2-(4-methyl-3-pentenyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and distillation are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: 4-methoxy-2-(4-methyl-3-pentenyl)benzoic acid.
Reduction: 4-methoxy-2-(4-methyl-3-pentenyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)- depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The methoxy and pentenyl groups can influence its reactivity and interactions with molecular targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound with a simpler structure.
4-Methoxybenzaldehyde: Lacks the pentenyl group, making it less complex.
2-Methylbenzaldehyde: Lacks the methoxy group, altering its chemical properties.
Uniqueness
Benzaldehyde, 4-methoxy-2-(4-methyl-3-pentenyl)- is unique due to the presence of both methoxy and pentenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
142840-02-6 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-methoxy-2-(4-methylpent-3-enyl)benzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-11(2)5-4-6-12-9-14(16-3)8-7-13(12)10-15/h5,7-10H,4,6H2,1-3H3 |
InChI Key |
OHCBDQCIWCJFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=C(C=CC(=C1)OC)C=O)C |
Origin of Product |
United States |
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